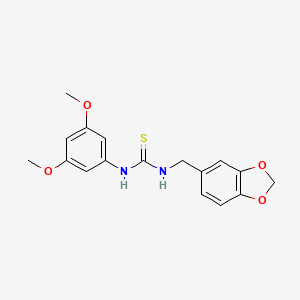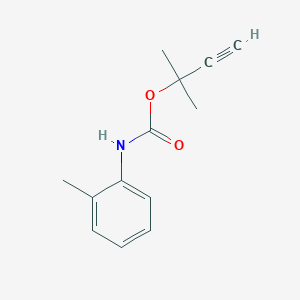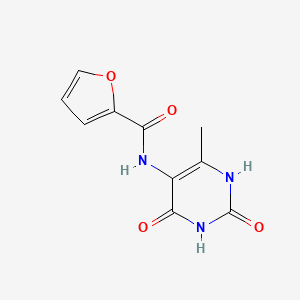
methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate, also known as MQC, is a synthetic compound that has been extensively studied for its pharmacological properties. MQC belongs to the quinolinecarboxylic acid family and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate has been extensively studied for its pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate has been used in various scientific research applications, including the development of novel drugs for the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate is not fully understood. However, it has been suggested that methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer development. methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate has also been shown to possess antioxidant properties by activating the Nrf2 pathway and reducing oxidative stress. In addition, methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, there are also some limitations to using methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate in lab experiments. It has been shown to possess cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, the effects of methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate on different cell types and in vivo models may vary, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate. One direction is to further investigate the mechanism of action of methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate and to identify its molecular targets. Another direction is to explore the potential of methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, the development of novel derivatives of methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate with improved pharmacological properties is an area of active research. Finally, the use of methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate in combination with other drugs or therapies is also an area of interest for future research.
Synthesemethoden
Methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate can be synthesized using various methods, including the condensation of 2-hydroxy-6-methyl-4-quinolinecarboxylic acid with methanol and sulfuric acid, or the reaction of 2-amino-6-methyl-4-quinolinecarboxylic acid with methyl chloroformate. The purity of methyl 2-hydroxy-6-methyl-4-quinolinecarboxylate can be improved by recrystallization using solvents such as ethanol or methanol.
Eigenschaften
IUPAC Name |
methyl 6-methyl-2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)9(12(15)16-2)6-11(14)13-10/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUKMRNPWWIZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-ethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5738822.png)

![5-bromo-2-[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B5738828.png)

![3-chloro-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5738850.png)


